5-(2,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid
CAS No.: 951884-89-2
Cat. No.: VC2485217
Molecular Formula: C14H18O5
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951884-89-2 |
|---|---|
| Molecular Formula | C14H18O5 |
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | 5-(2,5-dimethoxyphenyl)-3-methyl-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C14H18O5/c1-9(7-14(16)17)6-12(15)11-8-10(18-2)4-5-13(11)19-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,17) |
| Standard InChI Key | CFSLRWYRLAGZJV-UHFFFAOYSA-N |
| SMILES | CC(CC(=O)C1=C(C=CC(=C1)OC)OC)CC(=O)O |
| Canonical SMILES | CC(CC(=O)C1=C(C=CC(=C1)OC)OC)CC(=O)O |
Introduction
5-(2,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid is a synthetic organic compound with a specific chemical structure and properties. It belongs to the class of organic acids, specifically valeric acids, which are derivatives of valeric acid. This compound is characterized by its molecular formula, chemical structure, and unique identifiers such as CAS numbers and PubChem IDs.
Synonyms and Identifiers
-
IUPAC Name: 5-(2,5-dimethoxyphenyl)-3-methyl-5-oxopentanoic acid
-
InChI: InChI=1S/C14H18O5/c1-9(7-14(16)17)6-12(15)11-8-10(18-2)4-5-13(11)19-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,17)
-
InChIKey: CFSLRWYRLAGZJV-UHFFFAOYSA-N
Applications and Research Findings
While specific applications of 5-(2,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid are not widely documented, compounds with similar structures are often used in pharmaceutical research and organic synthesis. The presence of methoxy groups and a keto group suggests potential biological activity, which could be explored in drug discovery processes.
Availability and Suppliers
This compound is available from chemical suppliers such as Parchem, where it can be purchased for research purposes . Detailed specifications and safety data sheets (SDS) are typically provided by suppliers to ensure safe handling and use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume